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molecular formula C16H16O5 B8787953 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, ethyl ester

Cat. No. B8787953
M. Wt: 288.29 g/mol
InChI Key: FOYJBOIIRSAMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248264B1

Procedure details

A solution of ethyl 4-acetoxy6-methoxy-2-naphthoate (3.0 g, 10.4 mmol) and sodium hydroxide (2.5 g, 62.5 mmol) in water (60 cm3) and ethanol (15 cm3) was maintained at 80-90° C. for 3 hours. The cooled solution was poured into water (400 cm3) and cautiously acidified with c. HCl. The resulting suspension was extracted with EtOAc (5×75 cm3). The combined extracts were dried (Na2SO4) and evaporated to give a pale brown solid. This solid was dissolved in methanol (50 cm3) containing c. H2SO4 (˜1 cm3) and was refluxed for 4 hours. The cooled mixture was diluted with water (500 cm3) and extracted with EtOAc (4×50 cm3). The combined extracts were washed with aq. sat. NaHCO3 (2×100 cm3) and water (100 cm3). Removal of the dried (Na2SO4) EtOAc gave a pale brown solid which was recrystallised from EtOAc/hexane to afford methyl 4-hydroxy-6-methoxy-2-naphthoate (yield=1.63 g, theoretical yield=2.41 g, 68%, m.p.=193-195° C. (uncorrected)).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=2)[CH:8]=[C:7]([C:17]([O:19][CH2:20]C)=[O:18])[CH:6]=1)(=O)C.[OH-].[Na+].Cl.OS(O)(=O)=O>O.C(O)C.CO>[OH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=2)[CH:8]=[C:7]([C:17]([O:19][CH3:20])=[O:18])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC2=CC=C(C=C12)OC)C(=O)OCC
Name
Quantity
2.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with EtOAc (5×75 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale brown solid
ADDITION
Type
ADDITION
Details
containing c
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×50 cm3)
WASH
Type
WASH
Details
The combined extracts were washed with aq. sat. NaHCO3 (2×100 cm3) and water (100 cm3)
CUSTOM
Type
CUSTOM
Details
Removal of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) EtOAc
CUSTOM
Type
CUSTOM
Details
gave a pale brown solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC2=CC=C(C=C12)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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